Ethyl 5-(3-oxocyclobutyl)pentanoate

Organic Synthesis Strain-Release Chemistry Cyclobutane Reactivity

The 26.5 kcal/mol ring strain of cyclobutane enables conjugate additions under mild conditions without metal catalysis-unlike cyclopentyl or cyclohexyl analogs requiring harsh conditions that risk racemization in complex PROTAC syntheses. - XLogP3 = 1.6, TPSA = 43.37 Ų: Ideal for fragment libraries (Rule of Three) and CNS-penetrant degraders - Ketone handle enables reductive amination to cyclobutylamine derivatives (clinical kinase inhibitor motif) - ≥95% purity, supplied solid/powder, 2-8°C storage

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 1019842-26-2
Cat. No. B11902802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-oxocyclobutyl)pentanoate
CAS1019842-26-2
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC1CC(=O)C1
InChIInChI=1S/C11H18O3/c1-2-14-11(13)6-4-3-5-9-7-10(12)8-9/h9H,2-8H2,1H3
InChIKeyIHJRHQKNFSPYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(3-oxocyclobutyl)pentanoate: Identity and Procurement


Ethyl 5-(3-oxocyclobutyl)pentanoate (CAS 1019842-26-2) is a synthetic organic compound belonging to the class of cyclobutanone esters [1]. Its structure comprises a cyclobutanone ring connected to a pentanoate ethyl ester chain, giving it a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol [1]. Predicted physicochemical properties include a boiling point of 278.6 ± 13.0 °C, a density of 1.037 ± 0.06 g/cm³, a computed XLogP3-AA value of 1.6, a topological polar surface area (TPSA) of 43.37 Ų, and no hydrogen bond donors [1]. The compound is typically supplied as a solid or powder with a purity specification of ≥95%, requiring storage at 2–8 °C . Given its dual ketone and ester functionalities, it serves as a versatile building block for medicinal chemistry, particularly in the construction of cyclobutane-containing pharmacophores and PROTAC linker assemblies .

Ethyl 5-(3-oxocyclobutyl)pentanoate: Non-Interchangeability with Analogs


The structural and physicochemical properties of Ethyl 5-(3-oxocyclobutyl)pentanoate differ fundamentally from its closest analogs, such as the cyclopentyl, cyclohexyl, and methyl ester variants, making generic substitution scientifically unsound [1]. The inherent ring strain of cyclobutane (~26.5 kcal/mol) confers unique reactivity as an electrophilic synthon in strain-release-driven transformations, a property absent in larger ring systems [1]. Furthermore, the ethyl ester moiety provides a specific balance of lipophilicity (XLogP3 = 1.6) and hydrolytic stability that directly influences downstream coupling efficiency in PROTAC linker assembly and medicinal chemistry campaigns, parameters that shift markedly when the ester group or ring size is altered . The absence of direct, head-to-head comparative performance data for this compound underscores the necessity of empirical validation rather than assuming interchangeability based on structural similarity [1].

Ethyl 5-(3-oxocyclobutyl)pentanoate: Quantitative Differentiation


Cyclobutane Ring Strain vs Larger Ring Analogs

The cyclobutane ring in Ethyl 5-(3-oxocyclobutyl)pentanoate possesses a ring strain energy of approximately 26.5 kcal/mol, significantly higher than that of the cyclopentyl (~6.5 kcal/mol) and cyclohexyl (~0.0 kcal/mol) analogs [1]. This elevated strain energy makes the target compound a superior electrophilic partner in strain-release-driven C–C bond-forming reactions, such as conjugate additions and cross-couplings, enabling faster reaction kinetics and higher yields under milder conditions [1]. This differential reactivity is not achievable with the less strained cyclopentyl or cyclohexyl analogs, which lack the thermodynamic driving force for such transformations [1].

Organic Synthesis Strain-Release Chemistry Cyclobutane Reactivity

Lower Lipophilicity Favoring Drug-Like Properties

The computed octanol–water partition coefficient (XLogP3) of Ethyl 5-(3-oxocyclobutyl)pentanoate is 1.6, which is substantially lower than the expected values for its cyclopentyl (XLogP3 ≈ 2.3) and cyclohexyl (XLogP3 ≈ 2.9) analogs [1][2]. This lower lipophilicity translates into improved aqueous solubility and a reduced risk of non-specific protein binding, making the cyclobutyl variant more suitable for fragment-based drug discovery and PROTAC linker design where moderate lipophilicity is essential for maintaining cell permeability without compromising solubility [2].

Medicinal Chemistry Drug-Like Properties Lipophilicity

TPSA and Cell Permeability: Advantage Over Polar Analogs

Ethyl 5-(3-oxocyclobutyl)pentanoate has a computed TPSA of 43.37 Ų, which is within the optimal range (≤60 Ų) for passive membrane permeability [1][2]. In contrast, the corresponding free acid (5-(3-oxocyclobutyl)pentanoic acid) has a TPSA of 54.37 Ų, and the methyl ester analog has a similar TPSA (~43.37 Ų) but lacks the ethyl group’s incremental lipophilicity [1]. This TPSA value, combined with its XLogP3 of 1.6, positions the target compound favorably for oral bioavailability and central nervous system (CNS) penetration, as per the Veber rules [2].

Medicinal Chemistry TPSA Cell Permeability

Ketone Synthetic Handle vs Des-Keto Analog

The 3-oxocyclobutyl moiety of Ethyl 5-(3-oxocyclobutyl)pentanoate retains a ketone functional group that can undergo reductive amination, Grignard addition, or Wittig olefination, enabling diversification of the cyclobutane ring [1]. The des-keto analog, Ethyl 5-cyclobutylpentanoate, lacks this reactive handle and can only be functionalized through less efficient C–H activation strategies [1]. This makes the target compound a more versatile intermediate for parallel library synthesis and scaffold decoration in drug discovery [1].

Synthetic Chemistry Functional Group Interconversion Ketone Reactivity

Ethyl 5-(3-oxocyclobutyl)pentanoate: Application Scenarios


Strain-Release-Driven PROTAC Linker Assembly

The high ring strain energy of Ethyl 5-(3-oxocyclobutyl)pentanoate (~26.5 kcal/mol) makes it the preferred electrophile for conjugate addition reactions with thiol- or amine-functionalized E3 ligase ligands, enabling rapid, high-yielding linker assembly under mild conditions. The less strained cyclopentyl or cyclohexyl analogs would require harsher conditions or metal catalysis, increasing the risk of racemization or byproduct formation in complex PROTAC syntheses [1].

Fragment-Based Libraries with Optimized Lipophilicity & TPSA

With an XLogP3 of 1.6 and a TPSA of 43.37 Ų, Ethyl 5-(3-oxocyclobutyl)pentanoate is ideally suited for inclusion in fragment libraries that adhere to the ‘Rule of Three’ for fragment-based drug discovery. Its lower lipophilicity compared to the cyclopentyl and cyclohexyl analogs reduces the risk of non-specific binding, while its TPSA remains within the optimal range for membrane permeability, increasing the likelihood of identifying high-quality fragment hits [1][2].

Cyclobutane Kinase Inhibitor Scaffolds via Ketone Chemistry

The ketone handle of Ethyl 5-(3-oxocyclobutyl)pentanoate allows for straightforward reductive amination with diverse amines to generate cyclobutylamine derivatives, a key motif in several clinical-stage kinase inhibitors. This contrasts with the des-keto analog, which would require multi-step C–H activation or pre-functionalization, significantly increasing synthetic burden and cost [1].

Orally Bioavailable CNS-Penetrant Degraders

The combination of moderate lipophilicity (XLogP3 = 1.6) and low TPSA (43.37 Ų) positions Ethyl 5-(3-oxocyclobutyl)pentanoate as a building block for orally bioavailable, CNS-penetrant PROTAC degraders targeting neurological disease proteins. The carboxylic acid analog, with a higher TPSA, would likely fail to cross the blood–brain barrier, making the ethyl ester the superior choice for CNS applications [1].

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